2-{2-[(2,6-Dichlorophenyl)amino]-1,3-thiazol-4-yl}acetic acid
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Overview
Description
2-{2-[(2,6-Dichlorophenyl)amino]-1,3-thiazol-4-yl}acetic acid is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiazole ring, a dichlorophenyl group, and an acetic acid moiety, making it a unique and versatile molecule.
Mechanism of Action
Target of Action
The primary target of 2-{2-[(2,6-Dichlorophenyl)amino]-1,3-thiazol-4-yl}acetic acid, also known as 2-((2,6-Dichlorophenyl)amino)benzoic acid (2-DCABA), is Cyclooxygenase (COX) . COX is an enzyme responsible for the production of prostaglandins, which contribute to inflammation and pain signaling .
Mode of Action
2-DCABA acts as a non-steroidal anti-inflammatory drug (NSAID) . It inhibits the activity of COX-1 and COX-2 enzymes , thereby blocking the conversion of arachidonic acid to prostaglandins . This inhibition results in reduced inflammation and pain signaling .
Biochemical Pathways
By inhibiting COX enzymes, 2-DCABA disrupts the prostaglandin synthesis pathway . Prostaglandins are key mediators of inflammation and pain. Therefore, the inhibition of their synthesis leads to a decrease in these symptoms .
Pharmacokinetics
It has been used as a substrate selective for CYP2C9 , an enzyme involved in drug metabolism .
Result of Action
The inhibition of prostaglandin synthesis by 2-DCABA leads to a reduction in inflammation and pain signaling . This makes it a potential candidate for use as a non-steroidal anti-inflammatory drug .
Biochemical Analysis
Biochemical Properties
It is known that it is a potential non-steroidal anti-inflammatory drug . It has been synthesized and its polymorphism has been studied to investigate the effect of double Cl–CH3 exchange . The polymorphism of this compound seems to stem from the conformational flexibility of the molecule .
Cellular Effects
It is known that it is a potential non-steroidal anti-inflammatory drug . It has been synthesized and its polymorphism has been studied to investigate the effect of double Cl–CH3 exchange .
Molecular Mechanism
It is known that it is a potential non-steroidal anti-inflammatory drug . It has been synthesized and its polymorphism has been studied to investigate the effect of double Cl–CH3 exchange .
Temporal Effects in Laboratory Settings
It is known that it is a potential non-steroidal anti-inflammatory drug . It has been synthesized and its polymorphism has been studied to investigate the effect of double Cl–CH3 exchange .
Dosage Effects in Animal Models
It is known that it is a potential non-steroidal anti-inflammatory drug . It has been synthesized and its polymorphism has been studied to investigate the effect of double Cl–CH3 exchange .
Metabolic Pathways
It is known that it is a potential non-steroidal anti-inflammatory drug . It has been synthesized and its polymorphism has been studied to investigate the effect of double Cl–CH3 exchange .
Transport and Distribution
It is known that it is a potential non-steroidal anti-inflammatory drug . It has been synthesized and its polymorphism has been studied to investigate the effect of double Cl–CH3 exchange .
Subcellular Localization
It is known that it is a potential non-steroidal anti-inflammatory drug . It has been synthesized and its polymorphism has been studied to investigate the effect of double Cl–CH3 exchange .
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:
Condensation Reactions: Involving the reaction of 2,6-dichlorophenylamine with thiazole derivatives under acidic or basic conditions.
Cyclization Reactions: Cyclization of appropriate precursors to form the thiazole ring.
Esterification: Converting the carboxylic acid group to an ester derivative for easier handling and further reactions.
Industrial Production Methods: Industrial production typically involves large-scale reactions with optimized conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Types of Reactions:
Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to reduce specific functional groups.
Substitution: Substitution reactions can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes, and ketones.
Reduction: Alcohols and amines.
Substitution: Halogenated compounds, esters, and amides.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Diclofenac: A well-known non-steroidal anti-inflammatory drug (NSAID) with a similar dichlorophenyl group.
Thiazole Derivatives: Other thiazole-containing compounds used in various chemical and pharmaceutical applications.
Uniqueness: 2-{2-[(2,6-Dichlorophenyl)amino]-1,3-thiazol-4-yl}acetic acid is unique due to its specific combination of functional groups and its potential applications in different fields. Its distinct structure allows for diverse chemical reactions and biological activities compared to similar compounds.
Properties
IUPAC Name |
2-[2-(2,6-dichloroanilino)-1,3-thiazol-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O2S/c12-7-2-1-3-8(13)10(7)15-11-14-6(5-18-11)4-9(16)17/h1-3,5H,4H2,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJJREALTBRSPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NC2=NC(=CS2)CC(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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